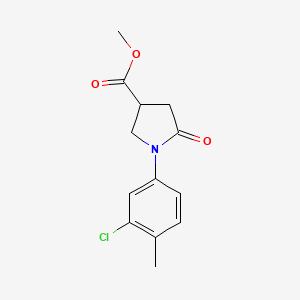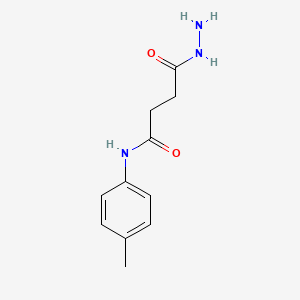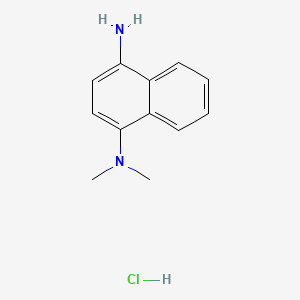![molecular formula C12H13N3OS B1345299 4-(Pipéridin-4-ylcarbonyl)-thieno[3,2-d]pyrimidine CAS No. 916766-91-1](/img/structure/B1345299.png)
4-(Pipéridin-4-ylcarbonyl)-thieno[3,2-d]pyrimidine
Vue d'ensemble
Description
The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde" is a derivative of thieno[3,2-d]pyrimidine, which is a significant pharmacophore in medicinal chemistry. Thieno[3,2-d]pyrimidines are known for their wide range of biological activities and are of interest in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported through various methods. One approach involves a green synthesis via a catalytic four-component reaction, which is characterized by step economy and easy purification . Another method includes the reaction of pyridine-2(1H)-thione with α-halo-reagents, followed by cyclization and condensation reactions to yield various thieno[3,2-d]pyrimidine derivatives . Additionally, polynuclear thieno[3,2-d]pyrimidone derivatives have been synthesized through intermolecular reactions with aliphatic acids and α-haloketones .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be further modified to yield a variety of derivatives with different substituents. These modifications can significantly affect the biological activity of the compounds .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, nucleophilic displacement, and cyclocondensation, to form new compounds with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse range of derivatives, which can be tailored for specific biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thieno[3,2-d]pyrimidine core. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds . The synthesized compounds are typically characterized using techniques such as UV-Visible spectroscopy, FT-IR, H-NMR, and mass spectrometry to confirm their structures .
Relevant Case Studies
Several studies have reported the biological activities of thieno[3,2-d]pyrimidine derivatives. For instance, some derivatives have shown antimicrobial activity against various bacterial and fungal strains . Others have demonstrated analgesic and antiparkinsonian activities, which are comparable to known reference drugs . These case studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in treating various diseases.
Applications De Recherche Scientifique
Blocs de construction hétérocycliques
Ce composé est classé comme un bloc de construction hétérocyclique . Les composés hétérocycliques sont largement utilisés en chimie médicinale en raison de leurs diverses activités biologiques. Ils peuvent servir de structure de base pour divers médicaments et produits pharmaceutiques .
Recherche en protéomique
“4-(Pipéridin-4-ylcarbonyl)-thieno[3,2-d]pyrimidine” est également mentionné comme un produit spécialisé pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, et ce composé pourrait être utilisé dans l'analyse de la structure et de la fonction des protéines.
Inhibiteurs de la bd oxydase de Mycobacterium tuberculosis
Des recherches indiquent que des dérivés de cette classe de composés peuvent être utilisés pour sonder la voie de la phosphorylation oxydative mycobactérienne . Cela pourrait potentiellement conduire au développement de nouveaux traitements contre la tuberculose.
Inhibition de l'activité de la kinase PKB
Une autre étude mentionne l'utilisation de composés similaires dans l'inhibition de l'activité de la kinase PKB . PKB, également connu sous le nom d'Akt, est un régulateur clé dans de multiples processus cellulaires tels que le métabolisme du glucose, l'apoptose, la prolifération cellulaire, la transcription et la migration cellulaire.
5. Synthèse de dérivés de thieno[3,2-d]pyrimidine et de thieno[3,4-b]pyridine Les composés thieno[3,2-d]pyrimidin-4-yl sont utilisés dans la synthèse de dérivés de thieno[3,2-d]pyrimidine et de thieno[3,4-b]pyridine . Ces dérivés ont montré une large gamme d'activités biologiques et sont importants en chimie médicinale.
Recherche et développement chimiques
En tant qu'entité chimique spécifique, “this compound” peut être utilisé dans la recherche et le développement chimiques. Il peut servir de matière première, d'intermédiaire ou de référence standard dans la synthèse de composés chimiques plus complexes .
Mécanisme D'action
Target of Action
The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It targets an allosteric site between the kinase and PH-domains of the enzyme , leading to a decrease in PKB activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into cells . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by this compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has demonstrated activity against cell lines (HepG-2) and breast cancer (MCF-7) .
Action Environment
The action of this compound can be influenced by environmental factors such as the lipid environment of cells . Its lipophilic nature allows it to diffuse easily into cells, influencing its action, efficacy, and stability .
Propriétés
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBYHWGCCTCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640411 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916766-91-1 | |
| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)


![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)





![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)